![molecular formula C13H21NO3 B1466157 Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octan-8-carboxylat CAS No. 799283-63-9](/img/structure/B1466157.png)
Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octan-8-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the CAS Number: 799283-63-9 . It has a molecular weight of 239.31 . It is in the form of an oil .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The IUPAC Name of the compound is tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate . The Inchi Code is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3 .Chemical Reactions Analysis
The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Physical and Chemical Properties Analysis
The compound has a molecular weight of 239.31 . The compound is in the form of an oil .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Die Verbindung dient als Vorläufer in der enantioselektiven Synthese von Tropanalkaloiden . Diese Alkaloide sind eine Familie stickstoffhaltiger Verbindungen, die eine breite Palette biologischer Aktivitäten aufweisen. Das 8-Azabicyclo[3.2.1]octan-Gerüst, das für diese Alkaloide zentral ist, wird unter Verwendung von Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octan-8-carboxylat als Schlüsselzwischenprodukt aufgebaut.
Stereoselektive organische Synthese
Forscher verwenden diese Verbindung für die stereogesteuerte Bildung komplexer Moleküle . Die Fähigkeit, die Stereochemie zu kontrollieren, ist entscheidend für die Synthese biologisch aktiver Verbindungen, und diese Substanz bietet eine zuverlässige Möglichkeit, die gewünschte Konfiguration zu erreichen.
Medizinische Chemie
In der medizinischen Chemie wird die Verbindung zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen eingesetzt . Ihre strukturelle Komplexität und funktionelle Gruppendiversität machen sie zu einem wertvollen Gerüst für die Medikamentenentwicklung und -forschung.
Nematizide
Die Verbindung wurde auf ihre Verwendung in der Synthese von Nematiziden untersucht . Diese Mittel sind so konzipiert, dass sie Nematoden-Schädlinge kontrollieren, die erhebliche Schäden an Nutzpflanzen verursachen können, daher hat sie Auswirkungen auf die Agrarwissenschaften.
Chemische Biologie
In der chemischen Biologie wird die Reaktivität der Verbindung genutzt, um biologische Systeme zu untersuchen . Sie kann verwendet werden, um biologische Moleküle zu markieren oder zu untersuchen, um deren Funktion und Interaktion innerhalb der Zelle zu verstehen.
Materialwissenschaft
Die einzigartigen strukturellen Merkmale von this compound machen es zu einem Kandidaten für die Entwicklung neuer Materialien . Seine Integration in Polymere oder andere Materialien könnte zu neuartigen Eigenschaften führen, die in verschiedenen technologischen Anwendungen nützlich sind.
Safety and Hazards
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development and application of this compound and its derivatives.
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The interactions between tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate and these biomolecules can lead to changes in enzyme activity, which in turn affects the overall biochemical processes within the cell.
Cellular Effects
The effects of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.
Molecular Mechanism
At the molecular level, tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions ultimately result in the observed biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of this compound’s effects on cells and tissues.
Dosage Effects in Animal Models
The effects of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can influence its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAVZBRKJTDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799283-63-9 | |
| Record name | tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
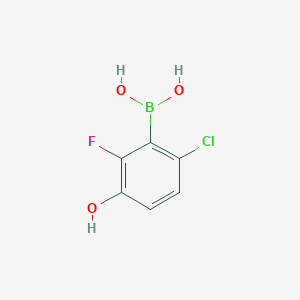
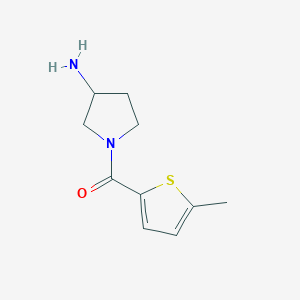
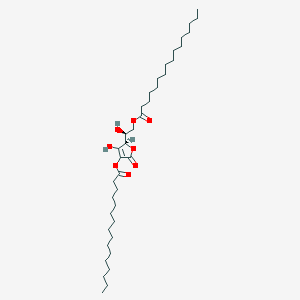
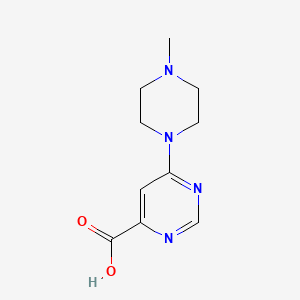

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)
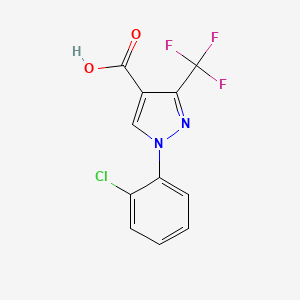
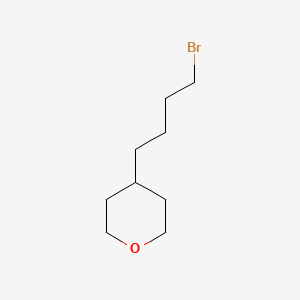
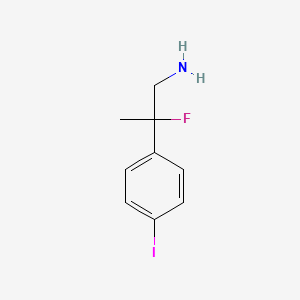
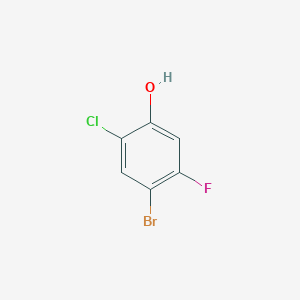
![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
